(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate
(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate
Brand Name:
Vulcanchem
CAS No.:
146552-72-9
VCID:
VC2352270
InChI:
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1
SMILES:
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN
Molecular Formula:
C14H22N2O2
Molecular Weight:
250.34 g/mol
(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate
CAS No.: 146552-72-9
Cat. No.: VC2352270
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146552-72-9 |
---|---|
Molecular Formula | C14H22N2O2 |
Molecular Weight | 250.34 g/mol |
IUPAC Name | tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Standard InChI Key | LHZRJEOMDFKIJM-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator